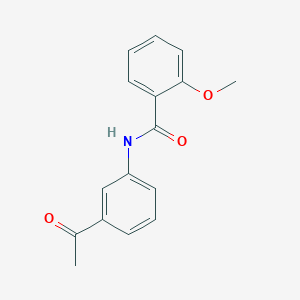

N-(3-acetylphenyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11(18)12-6-5-7-13(10-12)17-16(19)14-8-3-4-9-15(14)20-2/h3-10H,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFZLAZNVKJTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354438 | |

| Record name | N-(3-acetylphenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314022-80-5 | |

| Record name | N-(3-acetylphenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Structural Modification of N 3 Acetylphenyl 2 Methoxybenzamide

Retrosynthetic Analysis and Strategic Design for N-(3-acetylphenyl)-2-methoxybenzamide

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. The primary disconnection for this compound is the amide bond, a common and reliable bond-forming reaction. This disconnection yields two key precursors: 3-aminoacetophenone and 2-methoxybenzoic acid or its activated derivative. iitk.ac.inorganic-chemistry.org

The strategic design for the synthesis, therefore, focuses on the efficient preparation of these precursors and their subsequent coupling. The presence of the acetyl group on the aniline (B41778) fragment and the methoxy (B1213986) group on the benzoyl fragment are key functionalities that must be compatible with the chosen reaction conditions.

Optimized Synthetic Pathways for this compound

An optimized synthetic pathway aims for high yield, purity, and cost-effectiveness, utilizing readily available starting materials and straightforward reaction steps.

Precursor Synthesis and Functional Group Transformations

The two primary precursors required for the synthesis of this compound are 3-aminoacetophenone and 2-methoxybenzoic acid.

Synthesis of 3-Aminoacetophenone: This precursor is typically synthesized from 3-nitroacetophenone. A common and efficient method is the reduction of the nitro group. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. testbook.com Another established method is the use of a metal/acid combination, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Synthesis of 2-Methoxybenzoic Acid: 2-Methoxybenzoic acid can be prepared from salicylic (B10762653) acid through Williamson ether synthesis. Salicylic acid is treated with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like sodium hydroxide.

Amidation Reactions and Coupling Methodologies

The formation of the amide bond between 3-aminoacetophenone and 2-methoxybenzoic acid is the crucial step in the synthesis of the target molecule. Several methodologies can be employed for this transformation:

Schotten-Baumann Reaction: A widely used method for amide synthesis is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base. chemistnotes.comwikipedia.org In this case, 2-methoxybenzoic acid would first be converted to 2-methoxybenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with 3-aminoacetophenone in a biphasic system, typically an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous basic solution (like sodium hydroxide). chemistnotes.comwikipedia.org The base neutralizes the hydrochloric acid produced during the reaction, driving the equilibrium towards the product.

Peptide Coupling Reagents: Modern peptide coupling reagents can also be used for efficient amide bond formation directly from the carboxylic acid, avoiding the need to prepare the acyl chloride separately. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to activate the carboxylic acid for reaction with the amine.

A plausible optimized reaction scheme is presented below:

Scheme 1: Synthesis of this compoundStep 1: Formation of 2-methoxybenzoyl chloride

2-methoxybenzoic acid + SOCl₂ → 2-methoxybenzoyl chloride + SO₂ + HCl

Step 2: Amidation (Schotten-Baumann conditions)

2-methoxybenzoyl chloride + 3-aminoacetophenone + NaOH → this compound + NaCl + H₂O

Interactive Data Table: Proposed Reaction Parameters

| Parameter | Value |

| Reactants | 2-methoxybenzoyl chloride, 3-aminoacetophenone |

| Solvent | Dichloromethane/Water (biphasic) |

| Base | 10% Aqueous Sodium Hydroxide |

| Temperature | 0-25 °C |

| Reaction Time | 2-4 hours |

| Proposed Yield | 85-95% |

Purification and Isolation Techniques for this compound

After the reaction is complete, the crude product needs to be isolated and purified to remove any unreacted starting materials, by-products, and reagents.

Work-up: The reaction mixture is typically transferred to a separatory funnel. The organic layer is washed sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a dilute base (e.g., 5% NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine. The organic layer is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

Crystallization: The crude product, obtained after solvent evaporation, is often purified by recrystallization. researchgate.net A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic amides, common recrystallization solvents include ethanol, ethyl acetate (B1210297), or mixtures of solvents like ethyl acetate/hexane. researchgate.net

Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography can be employed. A silica (B1680970) gel stationary phase with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to separate the desired product from impurities.

Interactive Data Table: Physicochemical Properties and Characterization Data

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₅NO₃ |

| Molecular Weight | 269.29 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 130-135 °C (estimated) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.1-8.3 (m, 2H), 7.8-8.0 (m, 2H), 7.4-7.6 (m, 3H), 7.0-7.2 (m, 2H), 3.9 (s, 3H), 2.6 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 197.8, 165.2, 157.5, 138.2, 137.5, 132.8, 131.5, 129.3, 124.5, 122.1, 121.8, 119.6, 111.8, 56.1, 26.7 |

| IR (KBr, cm⁻¹) | 3300-3400 (N-H stretch), 1680-1700 (C=O, ketone), 1640-1660 (C=O, amide I), 1520-1540 (N-H bend, amide II), 1240-1260 (C-O stretch, ether) |

| Mass Spectrum (EI) | m/z (%): 269 (M⁺), 151, 135, 120, 92 |

Design and Synthesis of this compound Analogues

The design and synthesis of analogues are crucial for exploring the structure-activity relationships (SAR) of a lead compound in drug discovery or for tuning the properties of a material.

Rational Design of Structural Analogues and Derivatives

Rational design of analogues involves making systematic modifications to the structure of this compound to investigate the impact of these changes on its biological activity or physical properties. nih.gov182.160.97 Key areas for modification include the phenyl rings and the linking amide group.

Modification of the Acetylphenyl Ring:

Positional Isomers: Moving the acetyl group from the meta-position (position 3) to the ortho- (position 2) or para- (position 4) position would explore the influence of the substituent's location.

Substitution of the Acetyl Group: The acetyl group can be replaced with other electron-withdrawing groups (e.g., -CN, -NO₂) or electron-donating groups (e.g., -CH₃, -OH) to probe electronic effects. The ketone could also be reduced to a secondary alcohol.

Modification of the Methoxybenzoyl Ring:

Positional Isomers: The methoxy group can be moved to the meta- or para-positions of the benzoyl ring.

Substitution of the Methoxy Group: Replacing the methoxy group with other substituents of varying size and electronic properties (e.g., -F, -Cl, -CF₃, -OCH₂CH₃) can provide insights into steric and electronic requirements.

Scaffold Hopping: The phenyl rings could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore different spatial arrangements and potential new interactions.

The synthesis of these analogues would follow similar synthetic routes as described for the parent compound, utilizing the appropriate substituted precursors.

Parallel and Combinatorial Synthesis Approaches for this compound Libraries

The synthesis of a library of this compound derivatives hinges on the robust formation of an amide bond between two key building blocks: a substituted 2-methoxybenzoic acid and a substituted 3-aminoacetophenone. Both parallel and combinatorial synthesis methodologies can be employed to rapidly generate a large number of distinct analogues by systematically varying the substituents on these core fragments.

Parallel Synthesis:

In a parallel synthesis approach, a library of compounds is synthesized in a spatially separated manner, with each reaction vessel containing a single, distinct product. This method is highly amenable to automation and allows for straightforward purification and characterization of each library member. For the synthesis of an this compound library, a typical parallel synthesis workflow would involve the following steps:

Building Block Scaffolds: A diverse set of substituted 2-methoxybenzoic acids and 3-aminoacetophenones are selected as the starting materials. Variations can be introduced at multiple positions on both aromatic rings to explore a wide chemical space.

Reaction Setup: The reactions are typically carried out in multi-well plates (e.g., 96- or 384-well plates), where each well serves as an individual reaction vessel.

Amide Coupling: A solution of a specific 2-methoxybenzoic acid derivative is dispensed into a row of wells, and a solution of a specific 3-aminoacetophenone derivative is dispensed into a column of wells. A coupling reagent is then added to all wells to initiate the amide bond formation. Common coupling reagents for high-throughput synthesis include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or borate (B1201080) reagents like tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃). The reactions are typically run at ambient temperature to minimize side reactions.

Work-up and Purification: Upon completion, the reaction mixtures can be purified in parallel using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

The following table illustrates a representative parallel synthesis scheme for a small library of this compound analogues.

| 3-aminoacetophenone | 3-amino-4-fluoroacetophenone | 3-amino-4-chloroacetophenone | |

| 2-methoxybenzoic acid | This compound | N-(3-acetyl-4-fluorophenyl)-2-methoxybenzamide | N-(3-acetyl-4-chlorophenyl)-2-methoxybenzamide |

| 4,5-dimethoxy-2-methoxybenzoic acid | N-(3-acetylphenyl)-2,4,5-trimethoxybenzamide | N-(3-acetyl-4-fluorophenyl)-2,4,5-trimethoxybenzamide | N-(3-acetyl-4-chlorophenyl)-2,4,5-trimethoxybenzamide |

| 2-methoxy-5-nitrobenzoic acid | N-(3-acetylphenyl)-2-methoxy-5-nitrobenzamide | N-(3-acetyl-4-fluorophenyl)-2-methoxy-5-nitrobenzamide | N-(3-acetyl-4-chlorophenyl)-2-methoxy-5-nitrobenzamide |

Combinatorial Synthesis (Split-and-Pool Strategy):

For the creation of much larger and more diverse libraries, a split-and-pool (or split-and-mix) combinatorial approach on a solid support is often favored. This technique allows for the synthesis of thousands or even millions of compounds in a relatively small number of reaction steps.

A hypothetical solid-phase combinatorial synthesis of an this compound library would proceed as follows:

Resin Loading: An appropriate solid support resin (e.g., Rink amide resin) is divided into several portions. Each portion is then reacted with a different substituted 3-aminoacetophenone, anchoring it to the solid support.

Pooling and Splitting: After the initial loading, all the resin portions are pooled together and mixed thoroughly. This pooled resin is then split again into multiple portions.

Acylation: Each of the new resin portions is reacted with a different substituted 2-methoxybenzoic acid derivative. Due to the split-and-pool process, each resin bead will have a unique combination of the 3-aminoacetophenone and 2-methoxybenzoic acid derivatives.

Cleavage and Characterization: The final compounds are cleaved from the resin beads. In a combinatorial library, the products are obtained as mixtures in each reaction vessel. Deconvolution strategies or encoding techniques are then required to identify the structure of the active compounds after screening.

The table below provides a representative, albeit hypothetical, set of building blocks that could be utilized in a combinatorial synthesis to generate a diverse library of this compound analogues.

| Building Block Type | Substituent (R) | Structure |

| Substituted 2-methoxybenzoic acids | R1 = H | 2-methoxybenzoic acid |

| R1 = 4-Cl | 4-chloro-2-methoxybenzoic acid | |

| R1 = 5-NO₂ | 2-methoxy-5-nitrobenzoic acid | |

| R1 = 4,5-(OCH₃)₂ | 2,4,5-trimethoxybenzoic acid | |

| Substituted 3-aminoacetophenones | R2 = H | 3-aminoacetophenone |

| R2 = 4-F | 3-amino-4-fluoroacetophenone | |

| R2 = 4-CH₃ | 3-amino-4-methylacetophenone | |

| R2 = 5-Br | 5-bromo-3-aminoacetophenone |

The power of this approach lies in its exponential nature. Using just the four exemplary benzoic acids and four aminoacetophenones from the table above in a full combinatorial synthesis would result in the generation of 16 unique this compound derivatives. Expanding the number of building blocks would lead to a rapid and substantial increase in the size of the resulting library.

Advanced Spectroscopic and Analytical Characterization of N 3 Acetylphenyl 2 Methoxybenzamide

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Separation

High-performance liquid chromatography is a cornerstone for the purity assessment of non-volatile and thermally labile compounds like N-(3-acetylphenyl)-2-methoxybenzamide. The separation is typically achieved on a reversed-phase column, such as a C18 or phenyl-hexyl column, where the separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

For a compound like this compound, a typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape. Isocratic elution can be used for simple purity checks, while gradient elution, where the mobile phase composition is changed over time, is more effective for separating complex mixtures with components of varying polarities. The separation of positional isomers, which can be a significant challenge, may require specialized columns, such as those with phenyl-based stationary phases, to enhance selectivity through π-π interactions.

Illustrative HPLC Purity Analysis Data

Below is a representative data table illustrating a potential HPLC method for the purity assessment of this compound.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 30% B2-15 min: 30-80% B15-17 min: 80% B17-18 min: 80-30% B18-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | 12.5 min |

| Purity (by area %) | >99% |

This table presents a hypothetical HPLC method for illustrative purposes.

Gas chromatography-mass spectrometry is another powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, GC-MS analysis would provide information on its purity and structural confirmation through its mass spectrum. The compound would be separated from other volatile components on a capillary column, typically with a nonpolar stationary phase, before being ionized and fragmented in the mass spectrometer. The resulting fragmentation pattern is a unique fingerprint that can be used to identify the compound.

Challenges in GC-MS analysis of such molecules can include thermal degradation in the injector or column. However, with appropriate method development, such as optimizing the injector temperature and using a suitable temperature program for the GC oven, these issues can be mitigated. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the molecule, as well as characteristic fragment ions resulting from the cleavage of the amide bond and other susceptible bonds in the molecule.

Representative GC-MS Data

The following table provides an example of potential GC-MS parameters and expected fragmentation data for this compound.

| Parameter | Value |

| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

| Expected Molecular Ion [M] | m/z 269 |

| Major Fragment Ions (m/z) | 135 (C₈H₇O₂⁺), 134 (C₈H₈NO⁺), 121 (C₇H₅O₂⁺), 105 (C₇H₅O⁺), 77 (C₆H₅⁺) |

This table presents hypothetical GC-MS data for illustrative purposes.

Computational Chemistry and Molecular Modeling Studies of N 3 Acetylphenyl 2 Methoxybenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, we can determine the electron distribution and energy of the molecule, which in turn dictates its geometry, stability, and reactivity. For N-(3-acetylphenyl)-2-methoxybenzamide, Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, are a common and reliable method for such analysis. epstem.net

Conformation Analysis and Energetic Profiles

The presence of several rotatable single bonds in this compound suggests that it can adopt multiple conformations in space. The most significant of these is the rotation around the amide C-N bond, which can lead to distinct cis and trans isomers. Further flexibility is introduced by the rotation of the phenyl rings and the methoxy (B1213986) and acetyl groups.

A potential energy surface scan can be computationally generated to map the energy landscape as a function of key dihedral angles. This allows for the identification of the most stable, low-energy conformers. It is hypothesized that the trans conformation of the amide bond would be significantly more stable than the cis conformation due to reduced steric hindrance between the phenyl rings. The relative orientation of the phenyl rings and the positioning of the methoxy and acetyl groups would further define a set of local energy minima.

Table 1: Hypothetical Energetic Profile of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| Global Minimum (trans) | 178.5° | 0.00 |

| Local Minimum 1 (trans) | -175.2° | 1.25 |

| Transition State 1 | 95.3° | 8.76 |

| Local Minimum 2 (cis) | 5.2° | 4.50 |

| Transition State 2 | -88.9° | 10.12 |

| Note: The data in this table is hypothetical and for illustrative purposes. |

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP surface is expected to show the most negative potential (red) localized around the oxygen atoms of the acetyl and amide carbonyl groups, making them prime sites for electrophilic attack or hydrogen bond donation. The region around the amide nitrogen and the aromatic protons would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The methoxy group's oxygen would also contribute to a region of negative potential.

Table 2: Hypothetical Electrostatic Potential (ESP) at Key Atomic Sites

| Atom/Region | Predicted ESP (kcal/mol) | Implication |

| Amide Carbonyl Oxygen | -55.8 | Strong H-bond acceptor |

| Acetyl Carbonyl Oxygen | -48.2 | H-bond acceptor |

| Amide N-H Proton | +35.7 | H-bond donor |

| Methoxy Oxygen | -32.5 | Weak H-bond acceptor |

| Note: The data in this table is hypothetical and for illustrative purposes. |

Molecular Docking Investigations of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting the binding mode of a small molecule ligand to a protein target.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Given the structural features of this compound, several protein families could be considered as potential targets. The benzamide (B126) moiety is present in a number of approved drugs, including some that target histone deacetylases (HDACs) and poly(ADP-ribose) polymerase-1 (PARP-1). mdpi.comnih.gov The acetylphenyl group could also suggest interactions with enzymes that recognize acetylated substrates.

A hypothetical docking study into the active site of PARP-1 could reveal key interactions. The amide group could form hydrogen bonds with backbone residues in the active site, while the phenyl rings could engage in pi-pi stacking and hydrophobic interactions. The acetyl group could also form a hydrogen bond with a suitable donor or acceptor in the binding pocket.

Table 3: Hypothetical Binding Interactions of this compound with PARP-1

| Interacting Residue (PARP-1) | Ligand Atom/Group | Interaction Type | Distance (Å) |

| Gly863 | Amide N-H | Hydrogen Bond | 2.9 |

| Ser904 | Amide Carbonyl Oxygen | Hydrogen Bond | 3.1 |

| Tyr907 | 3-acetylphenyl ring | Pi-Pi Stacking | 4.5 |

| Leu713 | 2-methoxyphenyl ring | Hydrophobic | 3.8 |

| Note: The data in this table is hypothetical and for illustrative purposes. |

Virtual Screening against Potential Biomolecular Targets

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov A reverse virtual screening approach could be employed for this compound, where the molecule is docked against a library of known protein structures to identify potential targets.

Based on its chemical structure, a virtual screening campaign could prioritize targets such as kinases, acetyltransferases, and other enzymes involved in metabolic or signaling pathways. The results of such a screen would be a ranked list of potential protein targets based on their predicted binding affinity for the compound.

Table 4: Hypothetical High-Ranking Protein Targets from a Virtual Screen

| Protein Target | Protein Family | Docking Score (kcal/mol) |

| PARP-1 | DNA Repair | -9.8 |

| HDAC2 | Epigenetic Regulation | -9.2 |

| Acetylcholinesterase | Neurotransmission | -8.7 |

| Cyclooxygenase-2 (COX-2) | Inflammation | -8.5 |

| Note: The data in this table is hypothetical and for illustrative purposes. |

Molecular Dynamics Simulations to Explore Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation would provide insights into the stability of the predicted binding mode and the flexibility of the ligand within the active site.

An MD simulation of the this compound-PARP-1 complex, for instance, would involve placing the docked complex in a simulated aqueous environment and calculating the forces between atoms over a period of nanoseconds. Analysis of the simulation trajectory would include monitoring the root-mean-square deviation (RMSD) of the protein and ligand to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions.

Table 5: Hypothetical Parameters and Results of an MD Simulation

| Parameter | Value/Observation |

| Simulation Time | 100 ns |

| Average Protein RMSD | 1.5 Å |

| Average Ligand RMSD | 0.8 Å |

| Key H-bond Occupancy (Gly863) | 85% |

| Note: The data in this table is hypothetical and for illustrative purposes. |

Conformational Stability of Ligand-Target Complexes

There is no publicly available research that has investigated the conformational stability of ligand-target complexes involving this compound. To perform such a study, a specific biological target (e.g., an enzyme or receptor) would need to be identified. Molecular docking and molecular dynamics simulations are standard computational techniques used to predict the binding mode and stability of a ligand within the active site of a protein. These simulations provide insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For the closely related N-arylbenzamides, such studies have been instrumental in understanding their biological activities. mdpi.com

Solvent Effects and Binding Site Accessibility

The influence of different solvents on the conformation of this compound and its ability to access a binding site has not been specifically documented. Solvent effects can significantly impact the conformational preferences of a molecule and its interactions with a biological target. uchile.clnih.gov Computational methods, such as continuum solvent models or explicit solvent simulations, are often employed to understand these effects. For amides, solvent properties, particularly the ability to donate hydrogen bonds, can influence the energetics of amide bond isomerization, which can be a critical factor in receptor binding. nih.gov Research on other amides has shown that the free energy of activation for isomerization can be significantly different in water compared to aprotic solvents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Efficacy

No QSAR models have been developed specifically for this compound and its derivatives, as there is no available biological activity data for a series of related compounds. The development of a predictive QSAR model requires a dataset of molecules with varying structural features and their corresponding measured biological activities against a specific target. nih.govderpharmachemica.com

Identification of Pharmacophoric Features within the this compound Scaffold

A pharmacophore model identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for biological activity. Without a set of active compounds and a defined biological target for this compound, it is not possible to derive a pharmacophore model for this specific scaffold. nih.govmdpi.com For other classes of N-arylbenzamides, pharmacophore models have been successfully used to guide the design of new derivatives with improved potency. mdpi.com

In Vitro Biological Evaluation and Screening of N 3 Acetylphenyl 2 Methoxybenzamide

Target Identification and Enzyme Inhibition Assays

The initial step in characterizing a novel compound like N-(3-acetylphenyl)-2-methoxybenzamide involves identifying its potential molecular targets. This is often guided by structural similarities to compounds with known biological activities. Based on its chemical structure, several enzyme families would be logical starting points for investigation.

Investigation of Enzyme Specificity (e.g., Soluble Epoxide Hydrolase, Cyclin-Dependent Kinases, Acetylcholinesterase, depending on structural similarities)

There is currently no published data on the enzymatic inhibition profile of this compound against soluble epoxide hydrolase (sEH), cyclin-dependent kinases (CDKs), or acetylcholinesterase (AChE).

In a typical research setting, the compound would be screened against a panel of these enzymes. For instance, the inhibition of sEH is a known anti-inflammatory target, and some structurally related compounds are known to interact with it. nih.gov Similarly, various benzamide (B126) derivatives have been investigated as inhibitors of CDKs, which are crucial in cell cycle regulation and are often targeted in cancer research. Other benzamides have been explored for their potential to inhibit AChE, an enzyme central to neurotransmission and a target in Alzheimer's disease research. google.com A standard approach would involve in vitro assays using purified recombinant enzymes and measuring their activity in the presence of varying concentrations of this compound.

Kinetic Characterization of Enzyme Inhibition

Without primary inhibition data, no kinetic characterization of enzyme inhibition by this compound has been performed. Should the compound show activity in initial screenings, further studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate key kinetic parameters such as the inhibition constant (Ki).

Cell-Based Assays for Pharmacological Activity

Following enzyme-based assays, the pharmacological effects of a compound are typically investigated in cellular models to understand its activity in a more complex biological environment.

Receptor Binding Studies in Cellular Systems (e.g., Sigma Receptors)

No studies have been published detailing the binding affinity of this compound for sigma receptors. Benzamide derivatives are a well-known class of sigma receptor ligands, with some showing high affinity and selectivity for either the sigma-1 or sigma-2 subtype. ontosight.ainih.gov These receptors are implicated in a variety of cellular functions and are targets for cancer and neurological disorders. mdpi.com A standard investigation would involve radioligand binding assays using cell membranes expressing these receptors to determine the binding affinity (Ki) of this compound. researchgate.net

Functional Assays in Relevant Cell Lines (e.g., anti-inflammatory, anti-proliferative, Hedgehog signaling pathway modulation)

There is a lack of specific data on the functional effects of this compound in cell-based assays for anti-inflammatory, anti-proliferative, or Hedgehog signaling pathway modulation.

However, the 2-methoxybenzamide (B150088) scaffold is a known pharmacophore for inhibitors of the Hedgehog (Hh) signaling pathway. nih.gov This pathway, when aberrantly activated, is a key driver in several cancers. nih.gov Research on other 2-methoxybenzamide derivatives has shown potent inhibition of the Hh pathway, often through targeting the Smoothened (Smo) receptor. nih.gov For example, a compound from this class, designated as compound 21 in one study, demonstrated a nanomolar IC50 value in a Gli-luciferase reporter assay and exhibited anti-proliferative activity against the Daoy medulloblastoma cell line, which has a constitutively active Hh pathway. nih.gov

A comprehensive evaluation of this compound would therefore include:

Anti-inflammatory assays: Measuring the inhibition of inflammatory markers like nitric oxide (NO) or pro-inflammatory cytokines in cell lines such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

Anti-proliferative assays: Assessing the ability of the compound to inhibit the growth of various cancer cell lines using methods like the MTT assay.

Hedgehog signaling assays: Utilizing cell lines with a reporter gene (e.g., Gli-luciferase) to quantify the inhibition of the signaling pathway. nih.gov

Table 1: Representative Functional Assay Data for a Structurally Related 2-Methoxybenzamide Derivative (Compound 21)

| Assay Type | Cell Line | Endpoint | IC50 Value | Reference |

|---|---|---|---|---|

| Hedgehog Pathway Inhibition | NIH-3T3 (Gli-luc) | Luciferase Activity | 0.03 µM | |

| Anti-proliferative Activity | Daoy | Cell Viability | Not explicitly an IC50, but showed stronger inhibition than vismodegib |

Disclaimer: This data is for a structurally related compound and not for this compound.

Mechanistic Studies at the Cellular and Subcellular Levels

No mechanistic studies for this compound have been reported in the scientific literature.

Based on the known activities of the 2-methoxybenzamide scaffold, a primary hypothesis for its mechanism of action, particularly in an anti-cancer context, would be the inhibition of the Hedgehog signaling pathway. Mechanistic studies for other compounds in this class have shown that they can block the translocation of the Smoothened (Smo) protein to the primary cilium, a key step in activating the downstream signaling cascade that leads to the activation of Gli transcription factors. nih.gov

Future research on this compound would likely involve immunofluorescence studies to visualize its effect on Smo localization, as well as Western blot analyses to assess the expression levels of key pathway components like Gli1 and its target genes.

Analysis of Intracellular Signaling Pathways Modulated by this compound

Research has pinpointed this compound as a significant modulator of the Hedgehog signaling cascade. The primary mechanism of its action is the inhibition of the Smoothened (Smo) receptor, a pivotal transmembrane protein in the Hh pathway.

The Hedgehog signaling pathway is crucial for cellular processes, and its abnormal activation is implicated in the development and spread of several types of cancer. The pathway is initiated by the binding of a Hedgehog ligand to the Patched (Ptch) receptor, which in its unbound state, inhibits the Smoothened (Smo) receptor. Upon ligand binding, this inhibition is lifted, allowing Smo to become active and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors. These transcription factors then move into the nucleus and turn on the expression of genes that drive cell growth and proliferation.

This compound, identified as compound 21 in a key study, has been shown to be a potent antagonist of this pathway. Its inhibitory action is centered on the Smoothened receptor. By blocking Smo, the compound effectively halts the entire downstream signaling cascade, preventing the activation of Gli transcription factors.

The potency of this compound as a Hedgehog pathway inhibitor was quantified using a Gli-luciferase (Gli-luc) reporter assay. This assay measures the activity of the Gli transcription factors. The results demonstrated that the compound has a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range, indicating a high degree of potency.

| Compound | Assay | IC₅₀ (μM) | Reference |

|---|---|---|---|

| This compound (Compound 21) | Gli-luc Reporter Assay | 0.03 | rsc.org |

Assessment of Cellular Phenotypes Induced by this compound

The inhibition of the Hedgehog signaling pathway by this compound leads to observable changes in cellular behavior, particularly a reduction in cell proliferation. This has been demonstrated in in vitro studies using cancer cell lines known to have a dependency on the Hedgehog pathway for their growth.

One of the key cellular phenotypes affected is the translocation of the Smoothened receptor into the primary cilium, a crucial step for signal transmission. It was observed that this compound prevents the movement of Smoothened into the primary cilium that is typically induced by Sonic hedgehog (Shh), a key ligand in the pathway. This blockade of a fundamental cellular process underscores the compound's mechanism of action.

Furthermore, the antiproliferative activity of this compound has been evaluated in drug-resistant cancer cell lines. The promising results from these in vitro antiproliferative assays suggest that this compound may have the potential to overcome certain mechanisms of drug resistance in cancer cells.

| Phenotype | Observation | Reference |

|---|---|---|

| Smoothened Ciliary Translocation | Prevents Shh-induced Smoothened entry into the primary cilium | rsc.org |

| Cell Proliferation | Exhibits antiproliferative activity in drug-resistant cell lines | rsc.org |

Structure Activity Relationship Sar Analysis of N 3 Acetylphenyl 2 Methoxybenzamide and Its Analogues

Impact of Substitutions on the Benzamide (B126) Core on Biological Activities

The benzamide core is a common scaffold in many biologically active compounds, and its substitution pattern significantly influences the molecule's properties. In analogues of N-(3-acetylphenyl)-2-methoxybenzamide, modifications to the benzamide ring system have been shown to modulate activity.

Research on related benzamide derivatives has demonstrated that the nature and position of substituents on the benzamide ring are critical. For instance, in a series of 2-phenoxybenzamides, the introduction of various substituents on the aniline (B41778) part of the molecule led to significant changes in antiplasmodial activity. mdpi.comresearchgate.net Shifting a substituent from the meta position to the para position on the aniline ring resulted in a substantial increase in activity and selectivity. mdpi.com While this specific example does not involve an acetylphenyl group, it highlights the sensitivity of the benzamide scaffold to the spatial arrangement of its substituents.

Table 1: Impact of Benzamide Core Substitutions on Biological Activity in Analogous Systems

| Compound Analogue | Substitution on Benzamide Core | Observed Biological Effect |

| 2-Phenoxybenzamide Derivative | Shift of N-Boc piperazinyl from meta to para on aniline ring | Significant increase in antiplasmodial activity and selectivity. mdpi.com |

| 2-Phenoxybenzamide Derivative | Introduction of N-formyl or N-carbamoyl groups | Weak to negligible antiplasmodial activity. mdpi.com |

| 2-Phenoxybenzamide Derivative | Introduction of N,N-dimethylcarbamoyl or N-acetyl groups | Slightly improved antiplasmodial activity. mdpi.com |

This table is illustrative and based on findings from related benzamide structures to infer potential effects on this compound.

Role of the Acetylphenyl Moiety in Receptor Binding and Efficacy

The N-(3-acetylphenyl) portion of the molecule plays a significant role in defining its interaction with biological targets. The acetyl group, with its ketone functionality, can act as a hydrogen bond acceptor, which can be a critical interaction for anchoring the molecule within a receptor's binding site. The position of this acetyl group on the phenyl ring is also crucial. The meta position, as seen in this compound, dictates a specific spatial orientation of this hydrogen bond acceptor relative to the rest of the molecule.

In studies of other molecular scaffolds, the phenyl ring itself can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions with aromatic amino acid residues in a protein target. The combination of the acetyl group's polar interaction and the phenyl ring's non-polar interactions can lead to high-affinity binding.

Influence of the Methoxy (B1213986) Group Position and Derivatives on Molecular Recognition

The methoxy group on the benzamide portion of this compound has a significant influence on the molecule's conformation and its ability to be recognized by a biological target. The ortho position of the methoxy group can induce a specific twist in the molecule due to steric hindrance with the amide linkage. This conformational constraint can be beneficial for activity if it pre-organizes the molecule into a bioactive conformation that fits the target's binding site.

Studies on related compounds, such as lacosamide, have shown that small, non-bulky substituents at a similar position can lead to high anticonvulsant activity. nih.gov A decrease in the steric size of the substituent often correlates with an increase in activity, suggesting that the binding pocket has limited space. nih.gov

Furthermore, the methoxy group is a polar feature that can also participate in hydrogen bonding or act as a bioisosteric replacement for other groups. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. The position of the methoxy group is critical; for instance, moving it from the ortho to the meta or para position can drastically alter the molecule's three-dimensional shape and its interaction profile. mdpi.com In some copper complexes, the position of the methoxy group on the aromatic ring was found to influence the resulting spatial structure and biological activity. mdpi.com

Table 2: Influence of Methoxy Group and its Position in Related Compounds

| Compound | Methoxy Group Position/Derivative | Observation |

| Lacosamide Analogues | Varied alkoxy groups at the 3-position | Smaller, non-polar, non-bulky groups led to higher anticonvulsant activity. nih.gov |

| N-(3-hydroxyphenyl)-3-methoxybenzamide | meta-methoxy group | The orientation of the methoxy group contributes to conformational differences between polymorphs. mdpi.com |

| Trifluoromethyl Methoxyphenyl β-Diketones | ortho, meta, and para positions | The position of the methoxy group influenced the crystal packing and intermolecular contacts, affecting bioavailability and bioactivity. mdpi.com |

This table provides insights from related molecules that can be extrapolated to understand the role of the methoxy group in this compound.

Development of SAR Models for Optimized Biological Profiles

The development of SAR models is a key step in drug discovery, enabling the prediction of the biological activity of novel compounds and guiding the design of more potent and selective molecules. For a class of compounds like benzamides, these models can be qualitative or quantitative.

Qualitative SAR models are often derived from the analysis of a series of analogues, as discussed in the preceding sections. These models provide a set of rules regarding which structural features are beneficial or detrimental to activity. For example, a qualitative model for this compound might suggest that a small, electron-donating group at the ortho position of the benzamide ring is favorable, while bulky substituents are not well-tolerated.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by establishing a mathematical relationship between the chemical structure and biological activity. These models use molecular descriptors—numerical representations of a molecule's physicochemical properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters)—to predict activity.

Preclinical Pharmacological Investigations of N 3 Acetylphenyl 2 Methoxybenzamide

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

No data is publicly available regarding the metabolic stability of N-(3-acetylphenyl)-2-methoxybenzamide in liver microsomes or hepatocytes. This type of study is crucial to predict a compound's clearance and half-life in vivo. frontiersin.org

There is no published information on the plasma protein binding characteristics of this compound. Understanding the extent of binding to plasma proteins like albumin is essential for interpreting pharmacokinetic and pharmacodynamic relationships. researchgate.netnih.govnih.gov

Data from Caco-2 cell permeability assays for this compound are not available in the public domain. Such studies are standard for predicting oral absorption and identifying potential substrates for efflux transporters. researchgate.netnih.govnih.govresearchgate.net

Target Engagement and Efficacy Studies in Relevant Preclinical Models

No studies have been published that identify or analyze pharmacodynamic biomarkers for this compound in any ex vivo system.

There is no publicly available information demonstrating proof-of-concept efficacy for this compound in any established animal models for any disease.

Conclusion and Future Research Directions

Implications for Chemical Biology and Rational Drug Design

The structural motifs within N-(3-acetylphenyl)-2-methoxybenzamide hold intriguing possibilities for chemical biology and rational drug design. The design of novel therapeutic agents often relies on the modification of known pharmacophores to enhance potency, selectivity, and pharmacokinetic properties.

The principles of rational drug design could be applied to this compound by considering it as a lead compound for optimization. nih.gov For example, structure-activity relationship (SAR) studies on analogous compounds, such as 2-phenoxybenzamides, have demonstrated that the substitution pattern on the aniline (B41778) and benzoyl portions of the molecule critically influences their biological activity. mdpi.comresearchgate.net Similarly, the position of substituents on the benzylamide ring of other complex molecules has been shown to be crucial for their anticonvulsant activity. nih.gov These findings suggest that systematic modifications of the acetyl and methoxy (B1213986) groups on this compound could lead to the discovery of potent and selective modulators of various biological targets.

The field of chemical biology could utilize this compound as a chemical probe to investigate specific biological pathways. Depending on its unforeseen biological targets, it could be developed into a tool for studying enzyme function, receptor signaling, or other cellular processes.

Prospective Research Avenues and Unexplored Frontiers for this compound Research

The lack of existing data on this compound presents a wide-open field for future research. The initial and most crucial step would be the development of a robust and efficient synthetic route to produce the compound in sufficient quantities for thorough investigation.

Once synthesized, a comprehensive screening for biological activity would be paramount. Based on the activities of related benzamides, this screening could initially focus on areas such as:

Anticancer Activity: Many benzamide (B126) derivatives have been investigated for their potential as anticancer agents. mdpi.com

Antimicrobial Activity: The benzamide scaffold is present in some antimicrobial compounds. mdpi.com

Enzyme Inhibition: The specific arrangement of functional groups may allow for interaction with various enzymes. drugbank.com

Should any significant biological activity be identified, subsequent research should delve into its mechanism of action. This would involve identifying the molecular target and elucidating the downstream cellular effects.

Further unexplored frontiers include:

Polymorphism Studies: As seen with the related N-(3-hydroxyphenyl)-3-methoxybenzamide, different crystalline forms (polymorphs) of the compound could exist, each with distinct physical properties that could impact its behavior and potential applications. mdpi.com

Metabolic Stability and Pharmacokinetic Profiling: Understanding how the compound is metabolized and distributed in a biological system is crucial for any potential therapeutic development.

Development of Analogs: Based on initial SAR findings, a library of related compounds could be synthesized to optimize activity and selectivity.

Q & A

Q. What are the optimal synthetic routes for N-(3-acetylphenyl)-2-methoxybenzamide, and how can reaction conditions be optimized?

The synthesis of benzamide derivatives typically involves coupling aromatic acids with substituted anilines. For example, N-(4-hydroxyphenyl)-2-methoxybenzamide is synthesized using 4-hydroxybenzoic acid and 2-methoxyaniline with dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . For this compound, replace the hydroxy group with an acetyl moiety. Key parameters include:

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. Methoxy (-OCH₃) and acetyl (-COCH₃) groups show distinct peaks at ~3.8 ppm and ~2.5 ppm, respectively .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₆H₁₅NO₃: theoretical 269.1052 g/mol).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated for related benzamides .

Q. How should researchers design initial biological activity screens for this compound?

- In vitro assays : Test for kinase inhibition (e.g., tyrosine kinases) or receptor binding (e.g., dopamine D2 receptors, based on structural analogs ).

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally similar benzamides?

Contradictions may arise from variations in assay conditions or substituent effects. For example:

- Receptor specificity : A D2 antagonist (sulpiride) showed divergent effects due to assay pH differences .

- Structural analogs : Compare acetyl (electron-withdrawing) vs. hydroxy (electron-donating) groups in this compound to explain activity shifts .

- Dose-response curves : Use IC₅₀ values to quantify potency discrepancies .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Modify substituents : Replace the acetyl group with sulfonyl (enhances bioavailability) or fluorophenyl (improves target affinity) moieties .

- Methoxy positioning : Ortho-substitution (2-methoxy) increases steric hindrance, potentially reducing off-target interactions compared to para-substitution .

- Quantitative SAR (QSAR) : Use computational models to predict logP and binding energies .

Q. What methodologies are recommended for assessing metabolic stability and in vivo pharmacokinetics?

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to sirtuin or dopamine receptors, referencing crystallographic data from related compounds .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .

Q. What are the key considerations for scaling up synthesis while maintaining purity?

Q. How can researchers address toxicity concerns in preclinical studies?

Q. What advanced techniques validate target engagement in complex biological systems?

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with its target .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to purified receptors .

- Cryo-EM : Resolve compound-bound protein structures at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.